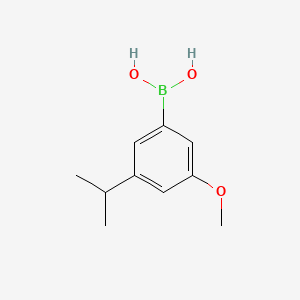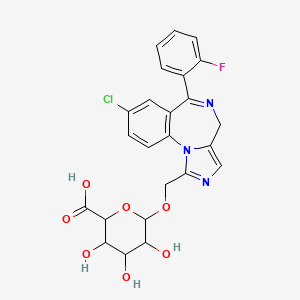
1-Hydroxymidazolam-b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxymidazolam-b-D-glucuronide is a β-D-glucosiduronic acid derivative. It is formed when β-D-glucuronic acid replaces the anomeric hydroxyl hydrogen with an 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-yl group. This compound is a glucuronidated conjugate of the midazolam metabolite, 1-hydroxymidazolam .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxymidazolam-b-D-glucuronide is synthesized through the glucuronidation of 1-hydroxymidazolam. This process involves the enzyme uridine diphosphate glucuronosyltransferase (UGT), specifically UGT2B4 and UGT2B7 for O-glucuronidation and UGT1A4 for N-glucuronidation .
Industrial Production Methods: The industrial production of this compound typically involves the use of human liver microsomes enriched with uridine 5’-diphosphoglucuronic acid (UDPGA). The process is optimized to ensure high yield and purity of the glucuronidated product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxymidazolam-b-D-glucuronide primarily undergoes glucuronidation reactions. It is formed from the oxidative metabolism of midazolam, catalyzed by the CYP3A subfamily .
Common Reagents and Conditions:
Reagents: Uridine 5’-diphosphoglucuronic acid (UDPGA), human liver microsomes.
Conditions: Incubation with human liver microsomes enriched with UDPGA.
Major Products: The major product of these reactions is this compound itself, which is then excreted via renal pathways .
Applications De Recherche Scientifique
1-Hydroxymidazolam-b-D-glucuronide has several applications in scientific research:
Pharmacokinetics and Drug Metabolism: It is used to study the metabolism of midazolam and its metabolites in humans.
Biomarker for Drug Metabolism Studies: It serves as a biomarker for the glucuronidation pathway in drug metabolism studies.
GABA Modulation: It acts as a modulator of the gamma-aminobutyric acid (GABA) receptor-ionophore complex, influencing the frequency of GABA-activated chloride channel openings.
Mécanisme D'action
1-Hydroxymidazolam-b-D-glucuronide exerts its effects by modulating the GABA-A receptors. These receptors have multiple allosteric sites where modulators act. The compound increases the opening frequency of GABA-activated chloride channels, enhancing the inhibitory effects of GABA in the central nervous system .
Comparaison Avec Des Composés Similaires
1-Hydroxymidazolam: The parent compound from which 1-hydroxymidazolam-b-D-glucuronide is derived.
4-Hydroxymidazolam: Another metabolite of midazolam that undergoes glucuronidation.
Uniqueness: this compound is unique due to its specific glucuronidation pathway and its role as a potent metabolite of midazolam. It is equipotent to midazolam and contributes significantly to the pharmacological effects of the parent drug .
Propriétés
IUPAC Name |
6-[[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN3O7/c25-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)26)28-9-12-8-27-17(29(12)16)10-35-24-21(32)19(30)20(31)22(36-24)23(33)34/h1-8,19-22,24,30-32H,9-10H2,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIUMXQTLQXWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)COC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


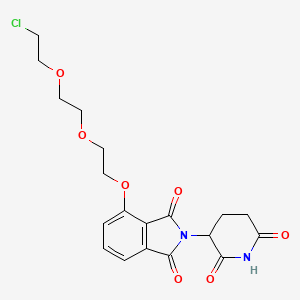
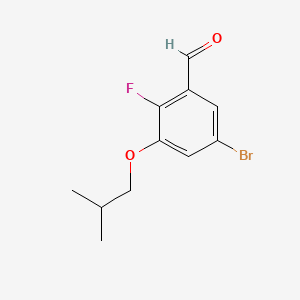
![4H-Spiro[cyclohepta[c]pyrazole-7,2'-[1,3]dioxolane]](/img/structure/B14762297.png)
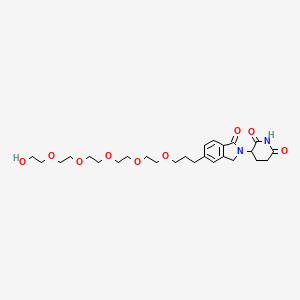

![4-Amino-2-[(2-ammonio-1-oxopropyl)amino]-4-oxobutanoate](/img/structure/B14762317.png)
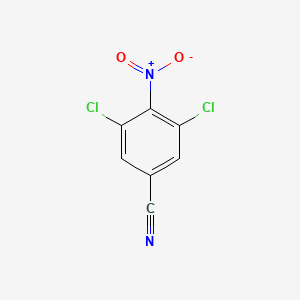
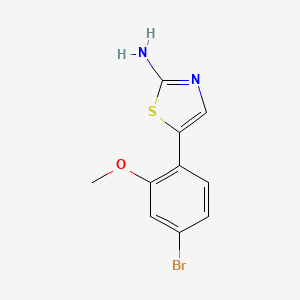
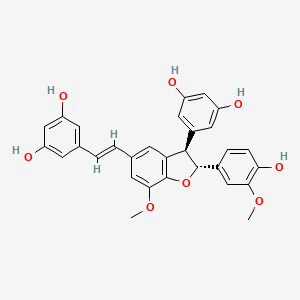
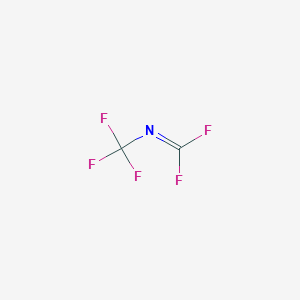
![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
